molecular formula C13H13F2NO2 B6186363 4-(difluoromethyl)-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide CAS No. 2648956-61-8

4-(difluoromethyl)-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide

Cat. No. B6186363
CAS RN: 2648956-61-8
M. Wt: 253.2
InChI Key:
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Description

Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while being still underexplored from a synthetic accessibility point of view .


Synthesis Analysis

An efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Molecular Structure Analysis

Bicyclo[2.1.1]hexanes are polycyclic molecules with two rings having common carbon atoms . They have a unique structure that can be useful to tune the properties of a candidate compound in medicinal chemistry .


Chemical Reactions Analysis

The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes involves a visible-light-driven, intramolecular crossed [2 + 2] photocycloaddition of 2,5-disubstituted hexa-1,5-dienes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(difluoromethyl)-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide' involves the reaction of difluoromethyl cyclopropane with phenyl isocyanate to form the intermediate, which is then reacted with 2-oxabicyclo[2.1.1]hexan-1-amine to yield the final product.", "Starting Materials": [ "Difluoromethyl cyclopropane", "Phenyl isocyanate", "2-oxabicyclo[2.1.1]hexan-1-amine" ], "Reaction": [ "Step 1: Difluoromethyl cyclopropane is reacted with phenyl isocyanate in the presence of a catalyst such as triethylamine to form the intermediate, 4-(difluoromethyl)-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid.", "Step 2: The intermediate is then treated with thionyl chloride to form the corresponding acid chloride.", "Step 3: The acid chloride is then reacted with 2-oxabicyclo[2.1.1]hexan-1-amine in the presence of a base such as triethylamine to yield the final product, 4-(difluoromethyl)-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide." ] }

CAS RN

2648956-61-8

Product Name

4-(difluoromethyl)-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide

Molecular Formula

C13H13F2NO2

Molecular Weight

253.2

Purity

95

Origin of Product

United States

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